molecular formula C6H6Cl2N2O2 B13656801 2-(Chloromethyl)-3-nitropyridine hydrochloride

2-(Chloromethyl)-3-nitropyridine hydrochloride

Cat. No.: B13656801
M. Wt: 209.03 g/mol
InChI Key: HMTIOFKPLZRLBM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitropyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloromethyl group at the second position and a nitro group at the third position of the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitropyridine hydrochloride typically involves the chloromethylation of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitropyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 2-(Aminomethyl)-3-nitropyridine or 2-(Aminomethyl)-3-aminopyridine, depending on the extent of reduction.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-3-nitropyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitropyridine hydrochloride depends on its specific application. In general, the compound can act as an alkylating agent due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine hydrochloride: Lacks the nitro group, making it less reactive in redox reactions.

    3-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Bromomethyl)-3-nitropyridine: Similar structure but with a bromomethyl group, which can influence its reactivity and selectivity in chemical reactions.

Uniqueness

2-(Chloromethyl)-3-nitropyridine hydrochloride is unique due to the combination of the chloromethyl and nitro groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a wide range of applications in organic synthesis and scientific research, distinguishing it from other similar compounds.

Biological Activity

2-(Chloromethyl)-3-nitropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a chloromethyl group and a nitro group attached to a pyridine ring, which are crucial for its biological activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can be reduced to reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its ability to modify proteins and enzymes through covalent bonding. The nitro group may undergo reduction, leading to the formation of reactive metabolites that can exert antimicrobial or anti-inflammatory effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. It has been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrate that derivatives of nitropyridines, including this compound, have effective antimicrobial properties comparable to established antibiotics such as chloramphenicol .

Table 1: Antimicrobial Activity Against Bacterial Strains

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can inhibit the growth of various cancer cell lines. For example, cytotoxicity assays have shown that this compound exhibits an IC50 value of approximately 10 µM against HepG2 liver cancer cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG210
MCF-715
A54920

Case Studies

  • Leishmaniasis Treatment : A study demonstrated that derivatives of this compound showed promising antileishmanial activity, with an effective concentration (EC50) of 1.1 µM against Leishmania infantum. However, it also exhibited cytotoxicity towards HepG2 cells with a CC50 value of 2.7 µM, indicating a need for further optimization to enhance selectivity .
  • Mechanistic Insights : Research indicates that the cytotoxic effects are mediated through bioactivation by nitroreductase enzymes present in parasites but absent in mammalian cells. This selective activation pathway enhances the therapeutic potential of the compound against parasitic infections while minimizing harm to human cells .

Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

2-(chloromethyl)-3-nitropyridine;hydrochloride

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H

InChI Key

HMTIOFKPLZRLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCl)[N+](=O)[O-].Cl

Origin of Product

United States

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